N-(2-cyanophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-cyanophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide often involves reactions that yield a variety of heterocyclic derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can produce 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be used to synthesize different heterocyclic derivatives including thiazole, pyrazole, and pyridine rings through regioselective attacks and cyclization processes (Shams et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using various spectroscopic techniques including IR, NMR, and X-ray crystallography. For example, the structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, a related compound, was elucidated using these methods, revealing that the cyclohexene ring adopts a half-chair conformation while the thiophene ring remains essentially planar (Wang et al., 2014).
properties
IUPAC Name |
N-(2-cyanophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c13-7-9-3-1-2-4-10(9)15-11(16)8-18-12-14-5-6-17-12/h1-4H,5-6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQLFJZCBRVGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide |
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